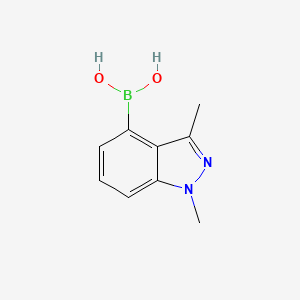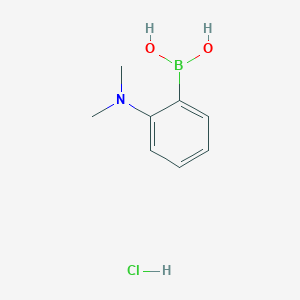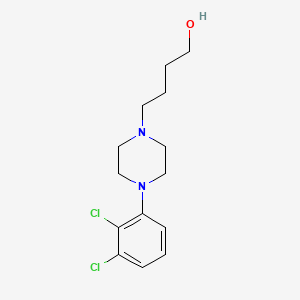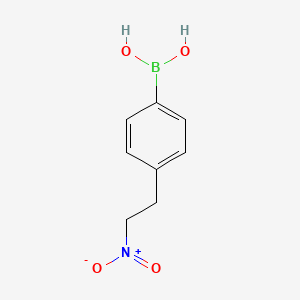
(4-(2-Nitroethyl)phenyl)boronic acid
Übersicht
Beschreibung
“(4-(2-Nitroethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H10BNO4 . It has a molecular weight of 194.98 .
Molecular Structure Analysis
The molecular structure of “(4-(2-Nitroethyl)phenyl)boronic acid” consists of a phenyl group attached to a boronic acid group via a 2-nitroethyl linker . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Physical And Chemical Properties Analysis
“(4-(2-Nitroethyl)phenyl)boronic acid” is a compound with a density of 1.3±0.1 g/cm3 . It has a boiling point of 409.1±55.0 °C at 760 mmHg . The compound has a molar refractivity of 48.6±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
4-(2-Nitroethyl)phenylboronic acid: has potential utility as a scaffold in drug discovery due to the presence of both a nitro group and a boronic acid functional group. These groups can interact with biomolecules, which is crucial for the development of new therapeutic agents. The boronic acid moiety, in particular, is known for its ability to form reversible complexes with diols and strong Lewis bases, making it valuable for creating novel compounds with potential medicinal properties .
Sensing Technologies
Boronic acids, including 4-(2-Nitroethyl)phenylboronic acid , are increasingly used in sensing applications due to their ability to interact with diols and Lewis bases such as fluoride or cyanide anions . This interaction is key in the development of sensors for various analytes, including glucose, which is vital for diabetes management .
Material Science
In the field of material science, 4-(2-Nitroethyl)phenylboronic acid can be employed as a building block for polymers and microparticles used in analytical methods . Its unique chemical structure allows for the creation of materials with specific properties, such as controlled release mechanisms for drugs like insulin .
Biochemical Research
The compound’s functional groups suggest its potential in biochemical research, particularly in proteomics, where it could be used to modify proteins or peptides . The nitro group could potentially participate in redox reactions, while the boronic acid group could be involved in binding with sugars or other diol-containing molecules.
Therapeutic Applications
4-(2-Nitroethyl)phenylboronic acid: derivatives have been explored for their diagnostic and therapeutic applications, particularly in the interaction with sialic acid, which is significant in biology and medicine . This interaction could lead to new strategies for drug delivery systems targeting specific diseases.
Industrial Uses
While specific industrial applications of 4-(2-Nitroethyl)phenylboronic acid are not extensively documented, boronic acids in general are used in organic synthesis and can be involved in various chemical reactions that are fundamental to industrial processes .
Biological Labelling and Protein Manipulation
The compound’s ability to form complexes with diols makes it useful for biological labelling and protein manipulation. It can be used to modify proteins, which is essential for understanding protein function and interactions in biological systems .
Separation Technologies
4-(2-Nitroethyl)phenylboronic acid: can be utilized in separation technologies due to its selective binding properties. It can be used in chromatography and other separation methods to isolate specific molecules from complex mixtures .
Wirkmechanismus
Eigenschaften
IUPAC Name |
[4-(2-nitroethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-4,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJHOWDNLQDXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657304 | |
| Record name | [4-(2-Nitroethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitroethyl)phenylboronic acid | |
CAS RN |
957034-36-5 | |
| Record name | [4-(2-Nitroethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



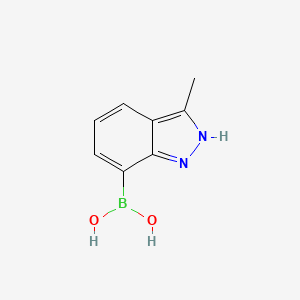
![4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine](/img/structure/B1387060.png)
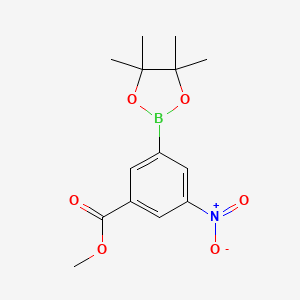
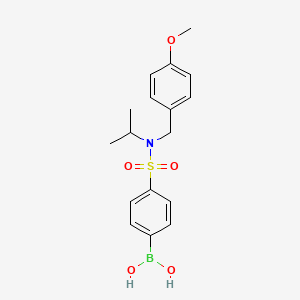
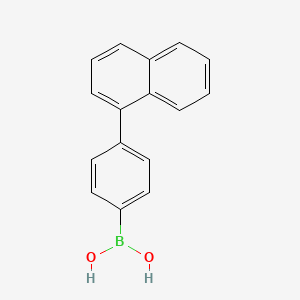

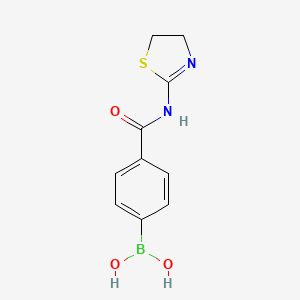
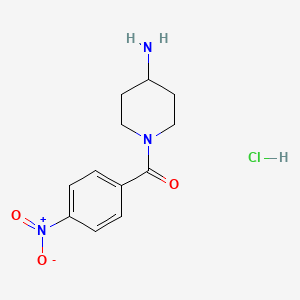
![[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B1387072.png)
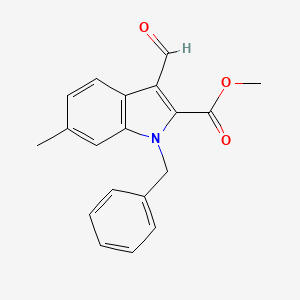
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)
